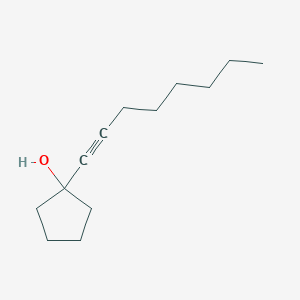

1-Oct-1-ynylcyclopentan-1-ol

Description

1-Oct-1-ynylcyclopentan-1-ol is a cyclopentanol derivative featuring an octynyl substituent at the 1-position of the cyclopentane ring. The octynyl group introduces a long alkyne chain, which likely enhances hydrophobicity and reactivity compared to smaller substituents like hydroxymethyl or amino groups.

Key inferred properties:

- Molecular formula: Likely C₁₃H₂₂O (assuming an octynyl chain: C₈H₁₃).

- Functional groups: Terminal alkyne (-C≡CH) and tertiary alcohol (-OH).

- Reactivity: The alkyne group may confer reactivity toward metal-catalyzed cross-coupling reactions, while the hydroxyl group enables hydrogen bonding or derivatization (e.g., esterification).

Properties

CAS No. |

58149-27-2 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

1-oct-1-ynylcyclopentan-1-ol |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-10-13(14)11-8-9-12-13/h14H,2-6,8-9,11-12H2,1H3 |

InChI Key |

VEQHERXIWFUVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC1(CCCC1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Oct-1-ynylcyclopentan-1-ol typically involves the conjugate addition of homoenolates to alkynes, followed by condensation of the resulting enolate . Industrial production methods may involve more scalable processes, such as the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .

Chemical Reactions Analysis

1-Oct-1-ynylcyclopentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Oct-1-ynylcyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-Oct-1-ynylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Oct-1-ynylcyclopentan-1-ol with structurally related cyclopentanol derivatives and alcohols, based on evidence from the provided sources:

Key Findings:

Substituent Effects on Reactivity and Solubility: The octynyl group in 1-Oct-1-ynylcyclopentan-1-ol likely reduces water solubility compared to smaller polar groups (e.g., hydroxymethyl in or amino in ). Its alkyne moiety enables unique reactivity, such as participation in click chemistry, which is absent in saturated analogs like 1-Octene .

Safety Profiles :

- Alkyne-containing compounds may pose flammability risks similar to 1-Octen-3-ol , necessitating strict storage away from heat and open flames.

- Irritancy warnings for 3,7-Dimethyl-2,6-octadien-1-ol suggest that tertiary alcohols with bulky substituents may require similar precautions (e.g., PPE for skin/eye protection).

Applications: Cyclopentanol derivatives with hydrophilic groups (e.g., hydroxymethyl ) are favored in polymer or supramolecular chemistry, while hydrophobic substituents (e.g., octynyl) may optimize solubility in organic solvents for synthetic applications. Amino-functionalized analogs demonstrate versatility in drug discovery, contrasting with the fragrance/alcohol uses of 1-Octen-3-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.